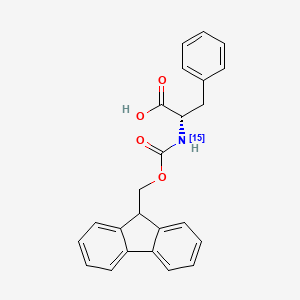

Fmoc-Phe-OH-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i25+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-LJSUXKQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 15N Labeled Phenylalanine for Researchers and Drug Development Professionals

An in-depth overview of the properties, characteristics, and applications of 15N labeled Phenylalanine in scientific research, with a focus on its utility in metabolic studies, protein synthesis analysis, and advanced analytical techniques.

This technical guide provides a comprehensive overview of 15N labeled Phenylalanine, a critical tool for researchers, scientists, and drug development professionals. Phenylalanine is an essential aromatic amino acid vital for protein synthesis and various metabolic functions.[1] The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), into the phenylalanine structure allows for precise tracking and quantification in a multitude of biological and chemical processes without the concerns associated with radioactive isotopes. This guide details its core properties, experimental applications, and the underlying metabolic pathways, offering a foundational resource for leveraging this powerful research tool.

Core Properties and Characteristics

15N labeled Phenylalanine is chemically identical to its unlabeled counterpart but possesses a greater mass due to the presence of the ¹⁵N isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based applications. In Nuclear Magnetic Resonance (NMR) spectroscopy, the ¹⁵N nucleus provides a distinct signal that can be used to probe molecular structure and dynamics.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for L-Phenylalanine (¹⁵N). It is important to note that specific values, such as isotopic purity, may vary slightly between different commercial suppliers.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁¹⁵NO₂ | [2] |

| Molecular Weight | 166.18 g/mol | [1][3] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [1][3] |

| Appearance | Solid | [2][3] |

| Melting Point | 270-275 °C (decomposes) | [2][3] |

| CAS Number (Labeled) | 29700-34-3 | [1][3] |

| Storage | Room temperature, away from light and moisture | [1] |

Key Applications in Research and Development

The unique properties of 15N labeled Phenylalanine make it an invaluable tracer in a variety of research fields:

-

Biomolecular NMR: Used to investigate the structure, dynamics, and binding of proteins and other macromolecules.[1][4] The ¹⁵N label allows for the selective observation of the labeled amino acid within a complex biological sample.

-

Metabolism and Metabolomics: Enables the tracing of phenylalanine through metabolic pathways to understand its role in normal physiology and disease states.[1][4]

-

Proteomics and Protein Synthesis: Allows for the quantification of protein turnover rates by measuring the incorporation of the labeled amino acid into newly synthesized proteins.[1][4]

-

Mass Spectrometry: Serves as an internal standard for the accurate quantification of unlabeled phenylalanine in complex biological matrices.[5]

Experimental Protocols and Methodologies

The following sections provide an overview of common experimental protocols involving 15N labeled Phenylalanine. These are intended as a guide and may require optimization based on the specific experimental context.

Metabolic Labeling for Protein Synthesis Studies

Metabolic labeling with 15N Phenylalanine is a powerful technique to measure the rate of protein synthesis in cells, tissues, or whole organisms.

Objective: To quantify the rate of new protein synthesis by measuring the incorporation of 15N Phenylalanine.

Materials:

-

15N Labeled L-Phenylalanine

-

Cell culture medium or animal diet deficient in unlabeled phenylalanine

-

Cultured cells, tissue explants, or animal models

-

Protein extraction buffers and reagents

-

Mass spectrometer (e.g., LC-MS/MS or GC-C-IRMS)

Protocol Outline:

-

Preparation: Prepare cell culture medium or animal feed containing a known concentration of 15N Labeled L-Phenylalanine as the sole source of this amino acid.

-

Labeling: Introduce the labeled medium or diet to the biological system (cells or animal) for a defined period. The duration of labeling will depend on the expected rate of protein turnover.

-

Sample Collection: At various time points, collect cells, tissues, or biofluids.

-

Protein Extraction and Hydrolysis: Isolate the total protein from the samples and hydrolyze it into individual amino acids.

-

Analysis by Mass Spectrometry: Analyze the amino acid hydrolysate using mass spectrometry to determine the ratio of 15N labeled Phenylalanine to unlabeled (¹⁴N) Phenylalanine.

-

Calculation of Synthesis Rate: The fractional synthesis rate (FSR) of protein can be calculated based on the rate of incorporation of the ¹⁵N label over time.

Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Flux Analysis

This method is used to determine the origin and transformation of nitrogen in biogeochemical cycles and metabolic flux analysis.[6][7]

Objective: To measure the ¹⁵N/¹⁴N ratio of phenylalanine to trace nitrogen sources and metabolic pathways.[8]

Protocol Outline:

-

Sample Preparation: Extract and purify phenylalanine from the sample matrix. This can be achieved using High-Performance Liquid Chromatography (HPLC).[9]

-

Elemental Analysis: The purified phenylalanine is combusted in an elemental analyzer to convert it to N₂ gas.

-

Isotope Ratio Mass Spectrometry: The N₂ gas is introduced into an isotope ratio mass spectrometer, which measures the precise ratio of ¹⁵N to ¹⁴N.

-

Data Analysis: The δ¹⁵N value is calculated, which represents the deviation of the sample's ¹⁵N/¹⁴N ratio from a standard. This data can be used to model nitrogen flow through metabolic or environmental systems.

Signaling Pathways and Metabolic Maps

Understanding the metabolic fate of phenylalanine is crucial for interpreting data from labeling experiments. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.

Phenylalanine Metabolism Pathway

Phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for several important neurotransmitters.[10]

References

- 1. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Patterns in Spirodela polyrhiza Revealed by 15N Stable Isotope Labeling of Amino Acids in Photoautotrophic, Heterotrophic, and Mixotrophic Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of the 15N/14N ratio of phenylalanine in fermentation matrix by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-precision measurement of phenylalanine δ15N values for environmental samples: a new approach coupling high-pressure liquid chromatography purification and elemental analyzer isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e-periodica.ch [e-periodica.ch]

An In-Depth Technical Guide to Isotopic Labeling in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling techniques in peptide synthesis, a cornerstone for modern proteomics, structural biology, and drug development. We will delve into the core principles, methodologies, and applications of incorporating stable isotopes into peptides, offering detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Introduction to Isotopic Labeling

Isotopic labeling is a technique where an atom in a molecule is substituted with its isotope. In peptide synthesis, this typically involves replacing atoms like carbon-12 (¹²C), nitrogen-14 (¹⁴N), and hydrogen-1 (¹H) with their heavier, non-radioactive (stable) isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D).[1] These "heavy" peptides are chemically identical to their natural, "light" counterparts but possess a distinct mass.[2] This mass difference is the fundamental principle that allows for their detection and quantification in sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The primary advantage of using stable isotopes is that they do not alter the physicochemical properties or biological activity of the peptide, making them ideal internal standards for a wide range of applications.[2][3]

Core Applications in Research and Drug Development

Isotopically labeled peptides are indispensable tools in various scientific disciplines:

-

Quantitative Proteomics: They serve as internal standards for the precise quantification of proteins and their post-translational modifications (PTMs) in complex biological samples.[3] This is crucial for biomarker discovery, understanding disease mechanisms, and evaluating drug efficacy.[4]

-

Structural Biology: Peptides labeled with ¹³C, ¹⁵N, and ²H are instrumental in NMR studies to determine the three-dimensional structure and dynamics of peptides and proteins in solution.[5][6]

-

Pharmacokinetics and Drug Metabolism: Labeled peptides are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[7]

-

Metabolite Identification: They aid in tracing metabolic pathways and identifying novel metabolites.

Isotopic Labeling Strategies

There are three primary strategies for introducing stable isotopes into peptides:

-

Chemical Synthesis: This is the most common approach, where isotopically labeled amino acids are incorporated directly during solid-phase peptide synthesis (SPPS). This method offers precise control over the position and number of isotopic labels.

-

Metabolic Labeling: In this in vivo method, cells are cultured in a medium containing "heavy" amino acids, which are then incorporated into newly synthesized proteins. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a prominent example of this technique.[8][9]

-

Enzymatic Labeling: This method utilizes enzymes to attach isotopically labeled tags or amino acids to specific sites on a peptide or protein.

Quantitative Data Summary

The success of experiments utilizing isotopically labeled peptides hinges on the purity and incorporation efficiency of the isotopes. Below are tables summarizing key quantitative data.

Table 1: Isotopic Purity of Commercially Available Labeled Amino Acids

| Isotope | Typical Isotopic Purity (%) |

| ¹³C | >99 |

| ¹⁵N | >99 |

| ²H (Deuterium) | >98 |

Data sourced from various commercial suppliers. Purity can vary slightly between batches and suppliers.[1]

Table 2: Comparison of Common Quantitative Proteomics Labeling Methods

| Method | Labeling Approach | Multiplexing Capability | Typical Labeling Efficiency (%) | Key Advantages | Key Limitations |

| SILAC | Metabolic (in vivo) | Up to 3-plex (light, medium, heavy) | >95% incorporation | High accuracy and precision as labeling is done early. | Limited to cell culture, time-consuming. |

| ICAT | Chemical (in vitro) | 2-plex (light/heavy) | >90% for cysteine-containing peptides | Reduces sample complexity by targeting cysteines. | Only cysteine-containing peptides are quantified. |

| iTRAQ | Chemical (in vitro) | 4-plex, 8-plex | >95% | High multiplexing capability. | Reporter ion ratio distortion can occur. |

| TMT | Chemical (in vitro) | 6-plex, 10-plex, 16-plex | >95% | Highest multiplexing capability. | Can be costly. |

Experimental Protocols

This section provides detailed methodologies for key isotopic labeling experiments.

Fmoc Solid-Phase Peptide Synthesis (SPPS) with Isotopic Labeling

Fmoc-SPPS is the standard method for chemically synthesizing peptides. The incorporation of an isotopically labeled amino acid follows the same procedure as a standard amino acid.[10][11]

Protocol:

-

Resin Selection and Swelling: Choose a suitable resin (e.g., Wang resin for C-terminal carboxylic acid, Rink amide resin for C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[12]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 15-30 minutes. Wash the resin thoroughly with DMF.[12]

-

Amino Acid Activation and Coupling:

-

Dissolve the desired Fmoc-protected amino acid (either standard or isotopically labeled) and a coupling agent (e.g., HCTU) in DMF.

-

Add an activation base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours to form the peptide bond.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[12]

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Enzymatic Labeling using Sortase A

Sortase A is a transpeptidase that can be used for site-specific labeling of the N- or C-terminus of a protein or peptide.[13]

Protocol for C-terminal Labeling:

-

Reagent Preparation:

-

Target Protein/Peptide: Must contain a C-terminal LPXTG recognition motif.

-

Labeled Probe: An oligoglycine peptide (e.g., GGG) conjugated to the desired isotopic label.

-

Sortase A Enzyme: A purified, active enzyme.

-

Reaction Buffer: Typically Tris-HCl buffer with CaCl₂.

-

-

Reaction Setup:

-

Combine the target protein (e.g., 50 µM final concentration), the labeled oligoglycine probe (e.g., 250 µM), and Sortase A (e.g., 2.5 µM) in the reaction buffer.[13]

-

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[14]

-

Reaction Quenching and Purification: Stop the reaction by adding EDTA. Purify the labeled product using affinity chromatography (if the target has a tag) or other chromatographic methods to remove the enzyme and unreacted starting materials.

-

Analysis: Confirm the labeling efficiency and product identity using SDS-PAGE and mass spectrometry.

Quantitative Proteomics Workflows

Protocol Overview:

-

Adaptation Phase: Culture two cell populations in specialized media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (e.g., Lysine, Arginine) are replaced with their stable isotope-labeled counterparts. This is done for at least five cell divisions to ensure complete incorporation of the heavy amino acids.[6][9]

-

Experimental Phase: Treat the two cell populations with the experimental and control conditions.

-

Sample Pooling and Protein Extraction: Combine equal numbers of cells from the light and heavy populations. Lyse the cells to extract the proteins.

-

Protein Digestion: Digest the protein mixture into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify peptides and quantify the relative abundance of the light and heavy forms by comparing their signal intensities in the mass spectrometer.

Protocol Overview:

-

Protein Extraction and Digestion: Extract proteins from each sample (up to 8 for iTRAQ, up to 16 for TMT) and digest them into peptides.[15][16]

-

Labeling: Label the peptides from each sample with a different isobaric tag. The tags are chemically identical and have the same total mass, but the distribution of heavy isotopes in the reporter and balance regions differs.

-

Sample Pooling: Combine the labeled peptide samples into a single mixture.

-

Fractionation (Optional but Recommended): Fractionate the complex peptide mixture using techniques like strong cation exchange (SCX) or high-pH reverse-phase chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS. In the MS1 scan, the same peptide from different samples will appear as a single peak. Upon fragmentation (MS2), the reporter ions are released, and their masses are unique to each original sample.

-

Data Analysis: Identify the peptides from the fragmentation pattern of the peptide backbone. Quantify the relative abundance of the peptide in each sample by comparing the intensities of the reporter ions.[15]

Mandatory Visualizations

Experimental and Logical Workflows

References

- 1. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Isotope-labeled peptides – ProteoGenix [proteogenix.science]

- 3. cpcscientific.com [cpcscientific.com]

- 4. Quantitative proteome analysis using isotope-coded affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-yield expression of isotopically labeled peptides for use in NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. ICAT Technique in Proteomics | PPTX [slideshare.net]

- 13. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 14. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]

- 16. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Precision of Life: A Technical Guide to Stable Isotope-Labeled Amino Acids in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids (SILAAs) have become indispensable tools in modern biological and biomedical research, offering a powerful and versatile approach to quantitatively analyze the dynamic nature of the proteome and metabolome. By replacing naturally occurring isotopes with heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N, ²H), SILAAs enable the precise tracking and quantification of proteins and metabolites without interfering with cellular processes. This technical guide provides an in-depth exploration of the core applications of SILAAs, focusing on quantitative proteomics, metabolic flux analysis, and protein turnover studies. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to equip researchers with the knowledge to effectively implement these techniques.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted metabolic labeling strategy that allows for the accurate relative quantification of protein abundance between different cell populations.[1][2] The principle lies in growing two or more cell populations in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, typically arginine and lysine.[3][4] Once the heavy amino acids are fully incorporated into the proteome, the cell populations can be subjected to different experimental conditions. The samples are then combined at an early stage, minimizing experimental variability, and analyzed by mass spectrometry (MS).[3][5] The mass difference between the heavy and light peptides allows for their distinct detection and the calculation of their relative abundance.

Quantitative Data Presentation

The primary output of a SILAC experiment is the ratio of heavy to light peptide intensities, which reflects the relative abundance of the corresponding protein in the different experimental conditions. This data is typically presented in tables that include protein identifiers, the number of peptides identified, the calculated protein ratio, and statistical significance.

| Protein ID | Gene Name | Number of Peptides | H/L Ratio (Normalized) | p-value | Regulation |

| P06733 | EGFR | 15 | 2.54 | 0.001 | Upregulated |

| P60709 | ACTB | 22 | 1.02 | 0.895 | Unchanged |

| P15056 | BRAF | 12 | 0.45 | 0.005 | Downregulated |

| Q02750 | STAT3 | 18 | 1.89 | 0.012 | Upregulated |

| P31749 | AKT1 | 14 | 0.98 | 0.753 | Unchanged |

| P04637 | TP53 | 9 | 0.51 | 0.021 | Downregulated |

This table represents simulated data based on typical SILAC experimental outcomes for illustrative purposes.

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol outlines the key steps for a typical two-plex SILAC experiment.

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing standard arginine and lysine. The other is grown in "heavy" medium where standard arginine and lysine are replaced with ¹³C₆-¹⁵N₄-Arginine and ¹³C₆-¹⁵N₂-Lysine.

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the SILAC medium.[6] Verify incorporation efficiency (>95%) by a preliminary MS analysis.[5]

-

-

Experimental Treatment:

-

Once fully labeled, treat the cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).

-

-

Cell Lysis and Protein Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" cell lysates (1:1 ratio).[3]

-

Perform in-solution or in-gel digestion of the combined protein sample using an appropriate protease, typically trypsin. Trypsin cleaves C-terminal to arginine and lysine residues, ensuring that every resulting peptide (except the C-terminal peptide of the protein) will contain a SILAC label.[4]

-

-

Peptide Fractionation and Desalting:

-

Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase (HPRP) chromatography to reduce sample complexity.

-

Desalt the peptide fractions using a C18 StageTip or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides with a specific mass difference corresponding to the mass of the incorporated stable isotopes.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to calculate the heavy-to-light (H/L) ratios for each protein.[6] The software normalizes the ratios based on the overall distribution of ratios to correct for any mixing errors.

-

SILAC Experimental Workflow

Caption: Workflow of a typical SILAC experiment.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, such as ¹³C-labeled glucose or amino acids, into a cell culture, researchers can trace the path of the labeled atoms through the metabolic network.[7] The resulting labeling patterns in downstream metabolites, particularly proteinogenic amino acids, are measured by MS or NMR.[8] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular metabolic fluxes.[7]

Quantitative Data Presentation

MFA results are typically presented as flux maps, which visualize the flow of metabolites through central carbon metabolism. For tabular presentation, fluxes of key reactions are listed, often normalized to a specific uptake rate (e.g., glucose uptake).

| Reaction | Pathway | Flux (relative to Glucose uptake) | 95% Confidence Interval |

| PGI | Glycolysis | 85.2 | +/- 2.1 |

| PFK | Glycolysis | 83.5 | +/- 2.0 |

| G6PDH | Pentose Phosphate Pathway | 12.3 | +/- 1.5 |

| CS | TCA Cycle | 55.7 | +/- 3.4 |

| ICDH | TCA Cycle | 54.9 | +/- 3.2 |

| Gluc -> G6P | Glucose Uptake | 100.0 | (Reference) |

This table represents simulated data based on typical ¹³C-MFA results for illustrative purposes.

Experimental Protocol: ¹³C-Metabolic Flux Analysis

This protocol provides a general outline for performing a steady-state ¹³C-MFA experiment.

-

Experimental Design:

-

Define the metabolic model of the organism under study.

-

Select the appropriate ¹³C-labeled tracer(s) (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose) to maximize the information content for the pathways of interest.[7]

-

-

Cell Culture and Labeling:

-

Culture cells in a chemically defined medium to ensure all carbon sources are known.

-

Establish a metabolic steady state, often in a chemostat or through continuous culture.

-

Introduce the ¹³C-labeled substrate and continue the culture until an isotopic steady state is reached (i.e., the labeling pattern of intracellular metabolites is constant).[9]

-

-

Sample Collection and Quenching:

-

Rapidly harvest the cells and quench their metabolism to prevent further enzymatic activity, typically by using cold methanol or a similar solvent.

-

-

Metabolite Extraction and Hydrolysis:

-

Extract intracellular metabolites. For analysis of proteinogenic amino acids, hydrolyze the cellular protein biomass using 6M HCl.

-

-

Derivatization and GC-MS Analysis:

-

Derivatize the amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the amino acids.

-

-

Flux Calculation:

-

Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and extracellular flux rates (e.g., substrate uptake, product secretion) to the metabolic model.[10] The software performs an iterative optimization to find the set of fluxes that best explains the experimental data.

-

-

Statistical Analysis:

-

Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the calculated fluxes.[11]

-

Metabolic Flux Analysis Workflow

Caption: Workflow for a ¹³C-Metabolic Flux Analysis experiment.

Protein Turnover Studies

Protein turnover, the balance between protein synthesis and degradation, is a fundamental process that governs cellular function and adaptation. Stable isotope labeling provides a powerful means to measure the dynamics of protein turnover in vivo.[12] By introducing a labeled amino acid into the diet or cell culture medium, one can monitor the rate of its incorporation into newly synthesized proteins (synthesis rate) and the rate of disappearance of the unlabeled, pre-existing protein pool (degradation rate).[13]

Quantitative Data Presentation

Data from protein turnover studies are typically presented as protein half-lives (t₁/₂) or degradation rate constants (k_deg). These values can be tabulated for a large number of proteins, allowing for a global view of proteome dynamics.

| Protein ID | Gene Name | Half-life (hours) | Degradation Rate Constant (k_deg) | Functional Class |

| P62736 | HSPA8 | 75.2 | 0.0092 | Chaperone |

| P08670 | VIM | 120.5 | 0.0058 | Cytoskeleton |

| P63261 | ACTG1 | 98.3 | 0.0070 | Cytoskeleton |

| P02768 | ALB | 480.0 | 0.0014 | Secreted |

| Q99460 | PSMA1 | 26.5 | 0.0261 | Proteasome |

| P62258 | RPLP0 | 15.8 | 0.0438 | Ribosome |

This table represents simulated data based on typical protein turnover studies in mammalian cells for illustrative purposes.[14]

Experimental Protocol: Measuring Protein Turnover with Pulsed SILAC (pSILAC)

This protocol describes a pulsed SILAC approach to measure protein turnover rates in cultured cells.

-

Cell Culture:

-

Grow cells in standard "light" medium to a desired confluence.

-

-

Isotope Labeling (Pulse):

-

Switch the cells to a "heavy" SILAC medium containing labeled arginine and lysine. This initiates the "pulse" phase, where newly synthesized proteins will incorporate the heavy amino acids.

-

-

Time-Course Sampling:

-

Harvest cells at multiple time points after the switch to heavy medium (e.g., 0, 4, 8, 12, 24, 48 hours). The time points should be chosen to capture the turnover of both fast- and slow-turnover proteins.

-

-

Protein Extraction and Digestion:

-

For each time point, lyse the cells, extract the proteins, and digest them into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide samples from each time point by LC-MS/MS.

-

-

Data Analysis and Turnover Rate Calculation:

-

For each identified peptide, determine the ratio of the heavy (newly synthesized) to light (pre-existing) forms at each time point.

-

Plot the fraction of the heavy-labeled peptide over time. The rate of increase of the heavy form reflects the protein synthesis rate.

-

Alternatively, the decay of the light form can be plotted to determine the degradation rate. The data is typically fitted to a first-order kinetics model to calculate the degradation rate constant (k_deg) and the protein half-life (t₁/₂ = ln(2)/k_deg).

-

Protein Turnover Analysis Workflow

Caption: Workflow for a pulsed SILAC protein turnover experiment.

Applications in Drug Development

Stable isotope-labeled amino acids are increasingly utilized in drug discovery and development. They can be used to study the mechanism of action of a drug by quantifying its effects on protein expression, signaling pathways, or metabolic fluxes. For example, SILAC can be used to identify off-target effects of a drug by revealing unintended changes in the proteome. Furthermore, SILAAs can be incorporated into therapeutic proteins to study their pharmacokinetics and metabolism in vivo.

Representative Signaling Pathway Analysis

The mTOR signaling pathway is a central regulator of cell growth and protein synthesis and is a common target in drug development. SILAC-based proteomics can be used to quantify changes in protein expression and phosphorylation downstream of mTOR in response to an inhibitor.

Caption: Simplified mTOR signaling pathway.

Conclusion

Stable isotope-labeled amino acids provide a robust and versatile platform for quantitative biological research. From elucidating proteome-wide changes in expression to mapping the intricate fluxes of metabolism and defining the dynamic turnover of individual proteins, SILAAs offer unparalleled precision and insight. The methodologies described in this guide represent foundational techniques that can be adapted and expanded for a wide array of research questions in basic science, translational research, and drug development. As mass spectrometry technology continues to advance in sensitivity and resolution, the applications of stable isotope labeling are poised to further expand, enabling increasingly sophisticated investigations into the complex machinery of life.

References

- 1. liverpool.ac.uk [liverpool.ac.uk]

- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

- 12. Determining and interpreting protein lifetimes in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

The Power of Precision: A Technical Guide to 15N Labeled Compounds in Protein Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of protein science, understanding the nuances of protein structure, function, dynamics, and interactions is paramount to unraveling complex biological processes and advancing therapeutic interventions. Stable isotope labeling, particularly with Nitrogen-15 (15N), has emerged as an indispensable tool, offering unparalleled precision and depth in protein analysis. This technical guide provides a comprehensive overview of the core benefits of utilizing 15N labeled compounds in protein studies, complete with detailed experimental methodologies, quantitative data summaries, and visual workflows to empower researchers in their scientific endeavors.

Core Benefits of 15N Labeling in Protein Research

Incorporating the stable, non-radioactive 15N isotope into proteins provides a powerful handle for a variety of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This seemingly simple substitution of the naturally abundant 14N unlocks a wealth of information that is often inaccessible with unlabeled proteins.

The primary advantages of using 15N labeled compounds include:

-

Enhanced Specificity and Resolution in NMR Spectroscopy: The 15N nucleus is NMR-active, and its incorporation into the protein backbone allows for the acquisition of heteronuclear correlation spectra, such as the 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment. This technique disperses the proton signals over a second dimension based on the chemical shift of the directly bonded 15N nucleus, dramatically reducing spectral overlap and enabling the assignment and analysis of individual amino acid residues even in large proteins.[1]

-

Accurate and Robust Quantitative Proteomics: In mass spectrometry, the mass shift introduced by 15N labeling allows for the precise relative and absolute quantification of proteins and their post-translational modifications.[2][3] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize 15N-labeled amino acids to metabolically label entire proteomes, providing an internal standard for highly accurate comparative analysis between different cell states or conditions.[3]

-

Insight into Protein Dynamics: 15N NMR relaxation experiments are a cornerstone for studying the dynamic nature of proteins on a wide range of timescales (picoseconds to milliseconds).[1][4] By measuring parameters such as the longitudinal (T1) and transverse (T2) relaxation rates, and the heteronuclear Nuclear Overhauser Effect (NOE), researchers can gain detailed information about the flexibility and conformational changes of the protein backbone, which are often crucial for its biological function.[4][5]

-

Elucidation of Molecular Interactions: 15N labeling is instrumental in mapping the binding interfaces of protein-protein and protein-ligand interactions.[6][7][8] By monitoring the chemical shift perturbations of 15N-labeled protein signals upon titration with an unlabeled binding partner, the specific residues involved in the interaction can be identified, providing valuable structural information for drug design and understanding biological pathways.[6][7][8]

-

Metabolic Labeling of Complex Organisms: Beyond cell culture, 15N metabolic labeling can be applied to whole organisms, such as E. coli, yeast, and even rodents, enabling the study of protein expression and turnover in a more physiological context.[9][10]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from experiments utilizing 15N labeled compounds, offering a glimpse into the precision and utility of these methods.

Table 1: Example of Quantitative Proteomic Data from a SILAC Experiment

This table illustrates the relative quantification of proteins in response to a drug treatment. Cells were grown in "light" (14N) or "heavy" (15N) media, with the heavy-labeled cells being treated with the drug. The ratio of heavy to light peptide intensities in the mass spectrometer reflects the change in protein expression.

| Protein ID | Gene Name | Description | SILAC Ratio (Heavy/Light) | Log2 Fold Change | p-value | Regulation |

| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | -1.15 | 0.001 | Down-regulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.95 | Unchanged |

| P08069 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.85 | 0.89 | 0.02 | Up-regulated |

| Q02750 | MAP2K1 | Dual specificity mitogen-activated protein kinase kinase 1 | 0.98 | -0.03 | 0.88 | Unchanged |

| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | 1.10 | 0.14 | 0.45 | Unchanged |

Data is hypothetical and for illustrative purposes.

Table 2: 15N Labeling Efficiency in E. coli

Achieving high labeling efficiency is crucial for the accuracy of quantitative experiments. This table shows typical 15N incorporation levels in proteins expressed in E. coli grown on minimal media with 15NH4Cl as the sole nitrogen source.

| Protein | Expression Time (hours post-induction) | 15N Incorporation (%) |

| Protein A | 4 | 98.5 ± 0.5 |

| Protein A | 8 | 99.2 ± 0.3 |

| Protein B | 4 | 97.9 ± 0.7 |

| Protein B | 8 | 98.8 ± 0.4 |

Data adapted from typical results reported in the literature.

Table 3: Protein Backbone Dynamics Parameters from 15N NMR Relaxation Data

This table presents key dynamics parameters for individual residues of a protein, derived from 15N T1, T2, and NOE measurements. These parameters provide insights into the flexibility of the protein backbone.

| Residue | T1 (ms) | T2 (ms) | 1H-15N NOE | S² (Order Parameter) |

| Gly53 | 450 | 85 | 0.65 | 0.75 |

| Ala54 | 550 | 120 | 0.82 | 0.88 |

| Leu55 | 560 | 125 | 0.85 | 0.90 |

| Ser101 | 380 | 60 | 0.50 | 0.60 |

| Val102 | 540 | 115 | 0.80 | 0.85 |

S² is the squared generalized order parameter, which reflects the motional restriction of the N-H bond vector. A value of 1 indicates a completely rigid bond, while a value of 0 indicates unrestricted motion.[5][11]

Key Experimental Protocols

This section provides detailed methodologies for three fundamental applications of 15N labeled compounds in protein studies.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare protein expression levels between two cell populations.

Methodology:

-

Cell Culture Preparation:

-

Culture two populations of the same cell line.

-

One population is grown in "light" medium containing natural abundance L-arginine and L-lysine.

-

The second population is grown in "heavy" medium where the natural amino acids are replaced with 15N- and/or 13C-labeled L-arginine and L-lysine.

-

Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.[12]

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.

-

-

Sample Harvesting and Mixing:

-

Harvest both cell populations and count the cells.

-

Mix equal numbers of cells from the "light" and "heavy" populations.

-

-

Protein Extraction and Digestion:

-

Lyse the mixed cell pellet and extract the total protein.

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using high-resolution LC-MS/MS.

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

-

-

Data Analysis:

-

Quantify the relative abundance of each protein by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.[2]

-

Protocol 2: 15N Metabolic Labeling of Proteins in E. coli

Objective: To produce a uniformly 15N-labeled protein for NMR or MS studies.

Methodology:

-

Preparation of Minimal Medium:

-

Starter Culture:

-

Inoculate a small volume of M9 medium containing 15NH4Cl with a single colony of E. coli transformed with the expression plasmid for the protein of interest.

-

Grow the starter culture overnight at the appropriate temperature.

-

-

Large-Scale Culture and Induction:

-

Inoculate a larger volume of the 15N-labeled M9 medium with the starter culture.

-

Grow the culture until it reaches an optimal optical density (e.g., OD600 of 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue to grow the culture for several hours to allow for protein expression.

-

-

Cell Harvesting and Protein Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the 15N-labeled protein using standard chromatography techniques.

-

-

Verification of Labeling:

-

Confirm the incorporation of 15N by mass spectrometry, which will show a mass shift corresponding to the number of nitrogen atoms in the protein.

-

Protocol 3: Analysis of Protein Backbone Dynamics using 15N NMR Relaxation

Objective: To characterize the flexibility of the protein backbone on a per-residue basis.

Methodology:

-

Sample Preparation:

-

Prepare a sample of uniformly 15N-labeled protein at a suitable concentration (typically 0.1-1.0 mM) in an appropriate buffer.

-

The buffer should have a pH at which the protein is stable and the amide proton exchange rate is minimized.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D 1H-15N HSQC-based experiments to measure the following relaxation parameters for each backbone amide:

-

Longitudinal relaxation rate (R1 or 1/T1): Measured using an inversion-recovery experiment with a variable relaxation delay.

-

Transverse relaxation rate (R2 or 1/T2): Measured using a Carr-Purcell-Meiboom-Gill (CPMG) experiment with a variable relaxation delay.

-

1H-15N Heteronuclear Nuclear Overhauser Effect (NOE): Measured by comparing the intensities of spectra recorded with and without proton saturation during a relaxation delay.[4]

-

-

-

Data Processing and Analysis:

-

Process the NMR spectra and measure the peak intensities for each residue at each relaxation delay.

-

Fit the intensity decay curves to exponential functions to extract the R1 and R2 rates.

-

Calculate the NOE as the ratio of peak intensities with and without proton saturation.

-

-

Interpretation of Relaxation Data:

-

Analyze the R1, R2, and NOE values using the model-free formalism to extract dynamics parameters such as the generalized order parameter (S²), which describes the motional restriction of the N-H bond vector, and the effective correlation time (τe) for internal motions.[5][11]

-

Regions of the protein with lower S² values and higher τe values are more flexible.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways that can be investigated using 15N labeled compounds.

EGFR Signaling Pathway Analysis using SILAC

Caption: Workflow for quantitative analysis of the EGFR signaling pathway using SILAC.

Protein-Protein Interaction (PPI) Network Identification using AP-MS and SILAC

Caption: Workflow for identifying protein-protein interactions using affinity purification-mass spectrometry (AP-MS) combined with SILAC.

Conclusion

The use of 15N labeled compounds has revolutionized the field of protein science, providing researchers with a versatile and powerful toolkit to address fundamental questions in biology and medicine. From elucidating the intricate details of protein structure and dynamics to quantifying global changes in the proteome and mapping complex interaction networks, 15N labeling offers a level of precision and depth that is unmatched by other techniques. As analytical technologies continue to advance, the applications of 15N labeled compounds are poised to expand even further, promising new insights into the molecular basis of life and driving the development of next-generation therapeutics. This guide serves as a foundational resource for researchers looking to harness the power of 15N labeling in their own protein studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative Quantification: SILAC [bpmsf.ucsd.edu]

- 4. Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mapping structural interactions using in-cell NMR spectroscopy (STINT-NMR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 15N isotope effect in Escherichia coli: a neutron can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Determining protein dynamics from 15N relaxation data by using DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QuantiSpec--Quantitative mass spectrometry data analysis of (15)N-metabolically labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-Phe-OH-15N in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides is a powerful technique in biomedical research and drug development. The incorporation of ¹⁵N-labeled amino acids, such as Fmoc-Phe-OH-¹⁵N, into synthetic peptides enables advanced analytical studies, including detailed structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative proteomics by mass spectrometry. These isotopically labeled peptides serve as invaluable internal standards for assay development and validation.

This document provides detailed application notes and protocols for the successful incorporation of Fmoc-Phe-OH-¹⁵N into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The following sections cover the principles of SPPS, protocols for both manual and automated synthesis, methods for assessing incorporation efficiency, and key applications of the resulting ¹⁵N-labeled peptides.

Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the most widely used method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key steps in each cycle of amino acid addition are:

-

Deprotection: Removal of the temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This is typically achieved using a weak base, such as piperidine in dimethylformamide (DMF).

-

Activation and Coupling: The incoming Fmoc-protected amino acid (in this case, Fmoc-Phe-OH-¹⁵N) is activated at its C-terminus to facilitate the formation of a peptide bond with the newly deprotected N-terminus of the resin-bound peptide.

-

Washing: Removal of excess reagents and byproducts by washing the resin with appropriate solvents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Experimental Protocols

The following protocols provide a general framework for the incorporation of Fmoc-Phe-OH-¹⁵N. Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol is suitable for small-scale synthesis and for optimizing coupling conditions.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-Phe-OH-¹⁵N

-

Other required Fmoc-amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base for activation: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 10 minutes and drain.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Coupling of Fmoc-Phe-OH-¹⁵N:

-

In a separate vial, dissolve Fmoc-Phe-OH-¹⁵N (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

To monitor coupling completion, a Kaiser test can be performed on a small sample of resin beads.[1] If the test is positive (blue beads), the coupling is incomplete and should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Protocol 2: Automated Solid-Phase Peptide Synthesis

Automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a general guide; specific parameters will depend on the instrument manufacturer's recommendations.

Procedure:

-

Resin Loading: Load the appropriate amount of resin into the reaction vessel of the automated synthesizer.

-

Sequence Programming: Enter the desired peptide sequence into the synthesizer's software.

-

Reagent Preparation: Prepare and load the required reagents, including Fmoc-amino acids (including Fmoc-Phe-OH-¹⁵N), activator, activator base, and deprotection solution, into the instrument.

-

Synthesis Execution: Initiate the synthesis program. The instrument will automatically perform the deprotection, coupling, and washing cycles. Standard coupling times are typically 30-60 minutes. For Fmoc-Phe-OH-¹⁵N, a standard coupling time is a good starting point, but optimization may be necessary.

-

Cleavage and Deprotection: Once the synthesis is complete, the resin-bound peptide is removed from the synthesizer and cleaved manually as described in Protocol 1, step 7.

Data Presentation

Quantitative data for the incorporation of Fmoc-Phe-OH-¹⁵N is crucial for ensuring the quality of the synthesized peptide.

Table 1: Reagent Stoichiometry for a Standard 0.1 mmol Synthesis

| Reagent | Equivalents (relative to resin loading) | Amount for 0.1 mmol scale |

| Fmoc-Phe-OH-¹⁵N | 3 | 0.3 mmol |

| HBTU/HATU | 2.9 | 0.29 mmol |

| DIPEA | 6 | 0.6 mmol |

Table 2: Typical Parameters for Quality Control Analysis

| Analysis Technique | Parameter Measured | Expected Result |

| Mass Spectrometry (MALDI-TOF or LC-MS) | Molecular Weight | Observed mass should match the calculated mass of the ¹⁵N-labeled peptide. |

| Mass Spectrometry (MS/MS) | Fragmentation Pattern | Confirms the peptide sequence and the location of the ¹⁵N label.[2] |

| High-Performance Liquid Chromatography (HPLC) | Purity | Crude purity can vary (typically >70%), with final purity after purification >95%. |

| Nuclear Magnetic Resonance (NMR) | ¹⁵N Chemical Shift | A distinct signal in the ¹⁵N dimension of an HSQC spectrum confirms incorporation. |

Mandatory Visualizations

Diagram 1: General Workflow for Fmoc-SPPS

References

Application Notes and Protocols: Fmoc-Phe-OH-15N in Biomolecular NMR Spectroscopy

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution.[1] For proteins and peptides, NMR studies are often complicated by spectral overlap, especially as the size of the molecule increases.[2] Isotopic labeling, the incorporation of stable isotopes like ¹⁵N and ¹³C, is essential for simplifying spectra and enabling multidimensional NMR experiments that resolve individual atomic signals.[2][3]

Selective amino acid labeling, where only specific residue types are isotopically enriched, is a key strategy to "turn on" signals from particular sites while the rest of the protein remains NMR-invisible.[2] This approach is invaluable for probing specific functional sites, simplifying resonance assignment, and studying large biomolecular systems.[2][4] Fmoc-L-Phenylalanine-¹⁵N (Fmoc-Phe-OH-¹⁵N) is a ¹⁵N-labeled and Fmoc-protected amino acid derivative designed for this purpose.[5][6] It allows for the targeted incorporation of a ¹⁵N label specifically at Phenylalanine residues during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] These application notes provide a comprehensive overview and detailed protocols for utilizing Fmoc-Phe-OH-¹⁵N in biomolecular NMR studies.

Core Applications

-

Spectral Simplification and Resonance Assignment: In large or complex proteins, uniformly ¹⁵N-labeled samples can produce congested ¹H-¹⁵N HSQC spectra, making individual peak assignment difficult.[2] Selectively labeling only Phenylalanine residues drastically reduces the number of signals, facilitating unambiguous resonance assignment for these specific probes.[9]

-

Probing Protein-Ligand and Protein-Protein Interactions: Phenylalanine residues are frequently involved in hydrophobic interactions within protein cores or at binding interfaces. By labeling only Phe residues, changes in their chemical environment upon binding to ligands, drugs, or other proteins can be monitored with high precision through chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum.[1][10]

-

Investigating Local Conformation and Dynamics: The chemical shift of a backbone amide is highly sensitive to its local structural and dynamic environment.[1] ¹⁵N-labeled Phenylalanine residues serve as site-specific probes to report on the conformation and flexibility of their specific locations within the biomolecule.

-

Structural Studies of Large Proteins: For proteins that are too large for traditional NMR approaches based on uniform labeling, sparse labeling with selected ¹⁵N-enriched amino acids provides an alternative strategy to obtain structural constraints.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Fmoc-Phe-OH-¹⁵N and its use in preparing samples for biomolecular NMR.

| Parameter | Typical Value / Range | Reference / Notes |

| Fmoc-Phe-OH-¹⁵N Properties | ||

| Isotopic Purity | ≥98 atom % ¹⁵N | [7][11] |

| Chemical Purity | ≥95-99% | [5][7] |

| Molecular Weight | ~388.42 g/mol | [5][6] |

| Peptide Synthesis | ||

| Coupling Activators | HBTU/HOBt, HCTU/OxymaPure, DIC/OxymaPure | [8][12] |

| Deprotection Agent | 20% Piperidine in DMF | [8][12] |

| NMR Sample Preparation | ||

| Peptide Concentration | 0.1 mM - 5 mM | For interaction studies, ~0.1 mM may suffice. For structural studies, higher concentrations (0.3-5 mM) are typical.[3][13] |

| Sample Volume | ~500 µL | [3][13] |

| Buffer Composition | 20-50 mM Phosphate or other non-reactive buffer, pH 6.0-7.5 | Buffer choice is system-dependent. Additives like 50 mM KCl may be included.[14] |

| D₂O Content | 5-10% (v/v) | Required for the spectrometer's frequency lock.[15] |

| NMR Spectroscopy | ||

| Common Experiment | 2D ¹H-¹⁵N HSQC | The standard experiment to visualize H-N correlations.[10][16] |

| Spectrometer Field Strength | 600 MHz or higher | Higher fields provide better signal dispersion and sensitivity.[17] |

Experimental Protocols

Protocol 1: Synthesis of a ¹⁵N-Phenylalanine Labeled Peptide via SPPS

This protocol outlines the manual incorporation of Fmoc-Phe-OH-¹⁵N into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis chemistry.

Materials:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids (including Fmoc-Phe-OH-¹⁵N)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU, HOBt, or equivalent

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in a reaction vessel with DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) and agitate for 5-10 minutes.[12]

-

Drain and repeat the deprotection step for another 10-20 minutes to ensure complete removal of the Fmoc group.[8][12]

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for Fmoc-Phe-OH-¹⁵N):

-

In a separate vial, dissolve Fmoc-Phe-OH-¹⁵N (1.5-4 equivalents relative to resin loading) and an equivalent amount of HBTU/HOBt in DMF.[18]

-

Add DIPEA (2-3 equivalents) to the activation mix and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction for 1-2 hours at room temperature to ensure complete coupling.[8]

-

-

Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (2-3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, using the appropriate standard Fmoc-protected amino acids.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[19]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to a centrifuge tube containing cold diethyl ether.[18]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet, dissolve it in a water/acetonitrile mixture, and lyophilize.

-

Purify the peptide using reverse-phase HPLC.[18][19] Confirm the final product's mass and isotopic incorporation via mass spectrometry.[17]

-

Protocol 2: Preparation of the NMR Sample

Materials:

-

Lyophilized, purified ¹⁵N-Phe labeled peptide

-

NMR Buffer (e.g., 20 mM Sodium Phosphate, 50 mM KCl, pH 7.0)

-

Deuterium oxide (D₂O)

-

5 mm NMR tubes

Procedure:

-

Calculate the mass of the lyophilized peptide required to achieve the desired final concentration (e.g., 0.5 mM) in the final sample volume (e.g., 500 µL).[13]

-

Dissolve the peptide in the appropriate volume of NMR buffer. For some peptides, initial dissolution in a small amount of a denaturing solvent (like 10 mM NaOH) followed by dilution into the final buffer may be necessary.[15]

-

Gently vortex or sonicate in a water bath if needed to fully dissolve the peptide.[15]

-

Add D₂O to a final concentration of 10% (v/v). For a 500 µL sample, this would be 50 µL.

-

Check the pH of the final solution and adjust if necessary.

-

Centrifuge the sample at high speed (e.g., >14,000 rpm) for 10 minutes to pellet any precipitate.[15]

-

Carefully transfer the supernatant to a clean, high-quality 5 mm NMR tube.

Protocol 3: 2D ¹H-¹⁵N HSQC Data Acquisition

This protocol provides a general outline for acquiring a standard 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. Specific parameters will need to be optimized for the instrument and sample.

Procedure:

-

Insert the NMR sample into the spectrometer.

-

Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve good homogeneity.

-

Tune and match the probe for both the ¹H and ¹⁵N frequencies.

-

Load a standard 2D ¹H-¹⁵N HSQC pulse sequence.[16]

-

Set the spectral widths for both the ¹H (direct) and ¹⁵N (indirect) dimensions. A typical ¹H width is ~12-16 ppm centered on the water resonance, and a typical ¹⁵N width is ~30-40 ppm centered around 118-120 ppm to cover the amide region.[16]

-

Set the number of scans per increment, the number of increments in the indirect dimension, and the relaxation delay. These parameters determine the total experiment time and signal-to-noise ratio.

-

Acquire the spectrum.

-

Process the resulting 2D data using appropriate software (e.g., NMRPipe, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. The final spectrum will show a peak for each ¹⁵N-labeled Phenylalanine backbone N-H group in the peptide.[15][16]

Visualizations

References

- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 2. portlandpress.com [portlandpress.com]

- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 4. NMR resonance assignments for sparsely 15N labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Phenylalanine-ð-Fmoc (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-1265-1 [isotope.com]

- 6. This compound - N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N, L-Phenylalanine-15N N-Fmoc derivative [sigmaaldrich.com]

- 7. This compound 98 atom % 15N, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. westmont.edu [westmont.edu]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

- 11. Fmoc-Phe-OH-13C9,15N 98 atom % 13C, 98 atom % 15N, 98% (CP) | 1217455-27-0 [sigmaaldrich.com]

- 12. ejbiotechnology.info [ejbiotechnology.info]

- 13. nmr-bio.com [nmr-bio.com]

- 14. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 15. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. protein-nmr.org.uk [protein-nmr.org.uk]

- 17. research.ed.ac.uk [research.ed.ac.uk]

- 18. rsc.org [rsc.org]

- 19. luxembourg-bio.com [luxembourg-bio.com]

Application Note: Protocol for Site-Specific Incorporation of ¹⁵N Labeled Phenylalanine in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the efficient coupling of ¹⁵N-labeled Phenylalanine (¹⁵N-Phe) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Stable isotope labeling is a critical tool for quantitative proteomics and for biophysical studies such as Nuclear Magnetic Resonance (NMR) spectroscopy to investigate peptide and protein structure, dynamics, and interactions.[1][2] This protocol outlines the standard procedures for resin preparation, coupling, deprotection, cleavage, and purification, with a specific focus on handling isotopically labeled amino acids to ensure high incorporation efficiency and yield.

Introduction

The site-specific incorporation of stable isotopes like ¹⁵N into peptides offers a powerful method for unambiguous analysis in various biochemical and biomedical applications.[3] Peptides containing ¹⁵N-labeled amino acids serve as internal standards for mass spectrometry-based absolute quantification (AQUA) of proteins.[1] Furthermore, ¹⁵N labeling is indispensable for NMR spectroscopy studies, enabling the characterization of peptide-protein interactions, conformational changes, and dynamics at atomic resolution.[4][5][6]

This application note details a robust protocol using the widely adopted Fmoc/tBu strategy for SPPS.[7][8] We focus on the coupling of Fmoc-L-Phenylalanine-¹⁵N, utilizing common aminium-based coupling reagents like HBTU or HATU to achieve high efficiency and minimize racemization.[9][10][11]

Materials and Reagents

-

Resin: Pre-loaded or functionalized polystyrene resin (e.g., Rink Amide, Wang).

-

Amino Acids:

-

Standard Nα-Fmoc protected amino acids.

-

Fmoc-L-Phenylalanine-¹⁵N (Isotopic purity >98%).[12]

-

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine.

-

Methanol (MeOH).

-

Diethyl ether, cold.

-

-

Coupling Reagents:

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Solution: 20% (v/v) Piperidine in DMF.

-

Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole. Caution: Prepare fresh in a well-ventilated fume hood.

-

Purification:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

-

C18 column.

-

Acetonitrile (ACN), HPLC grade.

-

Trifluoroacetic acid (TFA), HPLC grade.

-

Water, HPLC grade.

-

-

Analysis:

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).[15]

-

Analytical HPLC.

-

Experimental Protocols

General SPPS Workflow

The overall process involves sequential steps of deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing. This cycle is repeated until the desired peptide sequence is assembled.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. protein-nmr.org.uk [protein-nmr.org.uk]

- 3. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H and 15N NMR characterization of free and bound states of an amphiphilic peptide interacting with calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein complexes studied by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. peptide-yy.com [peptide-yy.com]

- 12. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 14. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A facile method for expression and purification of 15N isotope-labeled human Alzheimer's β-amyloid peptides from E. coli for NMR-based structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmoc-Phe-OH-15N in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ¹⁵N-labeled phenylalanine in metabolic pathway studies. While the query specifically mentioned Fmoc-Phe-OH-¹⁵N, it is crucial to understand the distinct roles of Fmoc-protected and free ¹⁵N-phenylalanine. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is primarily utilized in solid-phase peptide synthesis. Therefore, Fmoc-Phe-OH-¹⁵N serves as a precursor for synthesizing peptides with a labeled phenylalanine residue. These labeled peptides are valuable tools for specific applications such as studying protein digestion, absorption, and turnover.

However, for tracing the metabolic fate of the amino acid phenylalanine itself within cellular systems, the free form, L-Phenylalanine-¹⁵N, is the tracer of choice. These notes will cover both aspects, with a primary focus on the broader application of L-Phenylalanine-¹⁵N in metabolic research.

Part 1: Application of L-Phenylalanine-¹⁵N in Metabolic Tracing

Stable isotope tracing using L-Phenylalanine-¹⁵N is a powerful technique to elucidate the dynamics of phenylalanine metabolism in various biological systems. By introducing this labeled amino acid, researchers can track its incorporation into proteins and its conversion into other metabolites, providing quantitative insights into metabolic fluxes and pathway activities.

Key Applications:

-

Quantifying Phenylalanine Hydroxylation: A primary metabolic fate of phenylalanine is its conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. Using L-Phenylalanine-¹⁵N, the rate of this conversion can be accurately measured, which is crucial for studying conditions like phenylketonuria (PKU), a genetic disorder characterized by deficient phenylalanine hydroxylase activity.

-

Measuring Protein Synthesis and Turnover: The rate of incorporation of L-Phenylalanine-¹⁵N into newly synthesized proteins provides a direct measure of protein synthesis rates in different tissues or cell types. This is a fundamental parameter in studies of muscle physiology, growth, and various disease states.

-

Elucidating Alternative Metabolic Pathways: Besides its conversion to tyrosine and incorporation into proteins, phenylalanine can be metabolized through minor pathways, such as transamination to phenylpyruvate. Isotope tracing can help to quantify the flux through these alternative routes under different physiological or pathological conditions.

-

Drug Development and Toxicity Studies: Understanding how a drug candidate affects amino acid metabolism is a critical aspect of preclinical development. L-Phenylalanine-¹⁵N can be used to assess the impact of therapeutic interventions on phenylalanine homeostasis and related metabolic pathways.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing stable isotope-labeled phenylalanine to investigate its metabolism. These values can serve as a baseline for comparison in experimental design.

| Parameter | Organism/System | Tracer Used | Measured Flux/Rate | Citation |

| Phenylalanine to Tyrosine Conversion Rate | Healthy Adult Humans (postabsorptive state) | L-[ring-²H₅]phenylalanine | 5.83 ± 0.59 µmol·kg⁻¹·h⁻¹ | [1] |

| Phenylalanine to Tyrosine Conversion Rate | Healthy Adult Humans (fasted state) | L-[1-¹³C]phenylalanine | 11.1 ± 5.6 µmol·kg⁻¹·h⁻¹ | [2] |

| Phenylalanine to Tyrosine Conversion Rate | Healthy Adult Humans (fed state) | L-[1-¹³C]phenylalanine | 12.7 ± 7.7 µmol·kg⁻¹·h⁻¹ | [2] |

| Phenylalanine Flux (Protein Breakdown) | End-Stage Renal Disease Patients | [¹⁵N]phenylalanine | No significant difference from controls | [3] |

| Tyrosine Flux | End-Stage Renal Disease Patients | [²H₄]tyrosine | 2.05 ± 0.30 µmol/kg FFM/hour (before amino acid infusion) | [3] |